N-Phenylpropanamide is a known metabolite of several opioid analgesics, including:
A potent synthetic opioid used in surgery and anesthesia. During metabolism in the body, alfentanil is broken down into N-phenylpropanamide, which is then excreted in the urine.
A powerful synthetic opioid used for pain management and anesthesia. Similar to alfentanil, N-phenylpropanamide is a metabolite of fentanyl and can be detected in urine samples.
N-Phenylpropanamide is an organic compound with the molecular formula and a molecular weight of approximately 149.19 g/mol. It is characterized by a phenyl group attached to a propanamide structure, making it part of the amide functional group family. The compound appears as a white to light yellow solid, with a melting point ranging from 105°C to 109°C . Its structural formula can be represented as:
C1=CC=C(C(=O)NCC)C=C1This compound is notable for its role in various
These reactions are essential for synthesizing derivatives and exploring its reactivity in medicinal chemistry.
N-Phenylpropanamide exhibits various biological activities. It has been identified as a potential inhibitor of light-induced degradation of drugs in urine samples, highlighting its utility in pharmaceutical applications . Additionally, it has been studied for its interaction with sigma receptors, indicating potential analgesic properties that may provide alternatives to traditional opioid therapies .
The synthesis of N-phenylpropanamide can be achieved through several methods:
These methods allow for the production of N-phenylpropanamide in varying purities and yields depending on the conditions used.
N-Phenylpropanamide has several applications, including:
Recent studies have focused on the interactions of N-phenylpropanamide with biological systems. Notably, it has been explored for its binding affinity to sigma receptors, suggesting that it may modulate pain pathways without activating opioid receptors . Additionally, its presence in fentanyl-related materials has prompted research into detection methods using advanced spectrometric techniques .
N-Phenylpropanamide shares structural similarities with various compounds within the amide class. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-Benzylpropanamide | C10H13NO | Contains a benzyl group; potentially different biological activity. |
| N-Methylpropanamide | C8H9NO | Features a methyl group instead of a phenyl group; different sterics. |
| N-(4-Chlorophenyl)propanamide | C9H10ClNO | Substituted phenyl ring may alter receptor interactions. |
N-Phenylpropanamide's unique structure allows it to interact differently with biological targets compared to these similar compounds, particularly in terms of receptor binding and metabolic pathways.
The synthesis of N-phenylpropanamide has evolved significantly through the development of diverse amidation strategies, encompassing both catalytic and non-catalytic approaches. Traditional methods involving acid chlorides remain foundational, where propionic acid is first converted to propionyl chloride, followed by nucleophilic acyl substitution with aniline. This classical approach proceeds through the formation of an ammonium salt intermediate, which subsequently dehydrates under thermal conditions to yield the desired amide product.
Contemporary catalytic systems have introduced unprecedented efficiency in direct amidation protocols. Methyltrimethoxysilane emerges as a particularly effective reagent, demonstrating superior performance compared to tetramethyl orthosilicate in direct amidation reactions. The methyltrimethoxysilane-mediated synthesis of N-phenylpropanamide proceeds under mild conditions, utilizing equimolar quantities of propionic acid and aniline in refluxing toluene. This protocol achieves excellent yields while maintaining operational simplicity, as the reaction can be conducted without requiring stringent anhydrous conditions or molecular sieves.
Titanium tetrafluoride catalysis represents another significant advancement in catalytic amidation strategies. Unlike other metal fluorides, titanium tetrafluoride demonstrates unique catalytic activity for direct amidation of both aromatic and aliphatic carboxylic acids. The synthesis of N-phenylpropanamide using this system requires 10 mol% catalyst loading for aromatic acids, with reaction completion typically achieved within 24 hours under refluxing toluene conditions. The catalyst demonstrates remarkable selectivity, with aromatic carboxylic acids showing enhanced reactivity compared to aliphatic counterparts.
Non-catalytic approaches rely primarily on thermal condensation and activation strategies. The thermal condensation method involves heating carboxylic acids and amines in the presence of dehydrating agents, driving the equilibrium toward amide formation through water removal. Dean-Stark distillation serves as an effective water removal technique, though elevated temperatures may compromise sensitive substrates or stereogenic centers adjacent to the carboxylic acid carbonyl.
Table 1: Comparative Analysis of Amidation Methods for N-Phenylpropanamide Synthesis
| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |
|---|---|---|---|---|---|
| MTM-mediated | Methyltrimethoxysilane | 110 | 6-12 | 80-95 | Mild conditions, no molecular sieves |
| TiF₄-catalyzed | Titanium tetrafluoride (10 mol%) | 110 | 24 | 60-85 | High selectivity, recyclable catalyst |
| Thermal condensation | Dean-Stark apparatus | 140-160 | 12-48 | 70-85 | Atom economical, no metal residues |
| Acid chloride method | SOCl₂/Et₃N | 0-25 | 2-4 | 85-95 | High efficiency, well-established |
Lithium aluminium hydride reduction of N-phenylpropanamide provides access to N-phenylpropylamine derivatives through a well-characterized mechanistic pathway. The reduction proceeds via nucleophilic attack of hydride on the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequently, a Lewis acid-base interaction occurs between the alkoxide and aluminium hydride, generating a complex with an oxygen-aluminium bond. The nitrogen lone pair then forms a double bond with the previous carbonyl carbon, expelling a metal oxide species and forming an iminium intermediate.
The mechanistic pathway involves four distinct steps: initial nucleophilic attack by hydride, complex formation between alkoxide and aluminium hydride, leaving group elimination with iminium formation, and final hydride addition to the iminium carbon. This reduction strategy proves particularly valuable for converting N-phenylpropanamide to the corresponding amine, facilitating further derivatization or pharmaceutical applications.
Experimental conditions for lithium aluminium hydride reduction typically involve anhydrous ether or tetrahydrofuran as solvent, with reaction temperatures maintained between 0°C and room temperature. The stoichiometry requires approximately 1.5 equivalents of lithium aluminium hydride per amide equivalent, ensuring complete reduction while minimizing side reactions. Work-up procedures involve careful quenching with water or alcohols, followed by filtration of aluminium salts and purification of the amine product.
Carbodiimide-mediated amidation represents a sophisticated approach for N-phenylpropanamide synthesis, particularly valuable for electron-deficient aniline derivatives. The combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide with 4-dimethylaminopyridine and hydroxybenzotriazole provides optimal results for challenging amidation reactions. This protocol demonstrates exceptional efficiency with electron-deficient amines, where traditional methods often fail or provide low yields.
The mechanism involves initial activation of the carboxylic acid by carbodiimide, forming an O-acylisourea intermediate. Hydroxybenzotriazole then intercepts this intermediate, generating a more reactive benzotriazole ester that readily undergoes nucleophilic attack by aniline. The use of 4-dimethylaminopyridine as a nucleophilic catalyst enhances the reaction rate while maintaining excellent chemoselectivity.
Optimization studies reveal that equimolar ratios of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and 4-dimethylaminopyridine, combined with catalytic hydroxybenzotriazole (0.1 equivalents), provide superior results compared to alternative stoichiometries. Reaction times vary between 10-48 hours depending on substrate reactivity, with yields typically ranging from 57-99% for various substituted anilines.
Table 2: Carbodiimide-Mediated Amidation Conditions and Outcomes
| Aniline Derivative | EDC (equiv) | DMAP (equiv) | HOBt (equiv) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Aniline | 1.0 | 1.0 | 0.1 | 18 | 80 |
| 4-Fluoroaniline | 1.0 | 1.0 | 0.1 | 22 | 75 |
| 4-Nitroaniline | 1.0 | 1.0 | 0.1 | 12 | 93 |
| 4-Methoxyaniline | 1.0 | 1.0 | 0.1 | 24 | 88 |
Thermal condensation represents the most fundamental approach to N-phenylpropanamide synthesis, proceeding through direct interaction between propionic acid and aniline under elevated temperatures. The mechanism likely involves attack of the amine on hydrogen-bonded dimeric forms of the carboxylic acid, facilitating nucleophilic substitution and water elimination. This process requires careful control of reaction conditions to prevent decomposition while driving the equilibrium toward amide formation.
The equilibrium between carboxylic acid and amine initially favors ammonium carboxylate salt formation. However, under elevated temperatures and water removal conditions, the condensation pathway becomes thermodynamically favorable. Dean-Stark distillation proves essential for driving the reaction to completion, as water removal prevents hydrolysis of the product amide and discourages ammonium carboxylate reformation.
Mechanistic studies indicate that the reaction proceeds through a concerted transition state where the amine nitrogen attacks the carboxylic acid carbon while the carboxylic acid proton transfers to the amine nitrogen. The simultaneous bond formation and breaking minimize the energy barrier, though elevated temperatures remain necessary to achieve reasonable reaction rates. Solvent selection proves critical, as the medium must effectively dissolve both reactants while forming a heterogeneous azeotrope with water for efficient removal.
Temperature optimization reveals an optimal range of 140-160°C for thermal condensation, balancing reaction rate with substrate stability. Lower temperatures result in incomplete conversion and prolonged reaction times, while higher temperatures may cause decomposition of sensitive substrates or the amide product itself. The reaction typically requires 12-48 hours for completion, depending on substrate concentrations and water removal efficiency.
Aziridine intermediates in N-phenylpropanamide synthesis pathways exhibit complex stereochemical behavior, particularly relevant in asymmetric synthesis and pharmaceutical applications. The formation of selenoaziridines from N-tosyl iodoaziridines demonstrates remarkable stereoselectivity, with radical-mediated pathways producing predominantly trans-substituted products while lithium-iodine exchange affords cis-substituted derivatives.
Aziridinyl radical generation using potassium tert-butoxide in isopropanol at elevated temperatures provides access to trans-selenoaziridines with excellent diastereoselectivity. The stereochemical outcome depends critically on the size of the diselenide reagent, with diphenyl diselenide affording 7.1:1 trans/cis selectivity, while dimethyl diselenide completely reverses selectivity to favor cis-products. This dramatic selectivity reversal suggests significant steric control in the radical trapping event.
Lithium-iodine exchange pathways proceed through aziridinyllithium intermediates that react stereospecifically with diselenides. The high stereochemical fidelity observed in these transformations indicates retention of configuration during the exchange process, though competing dehalogenation may reduce yields for certain substrates. These mechanistic insights prove valuable for understanding stereochemical control in related amide-forming reactions.
Table 3: Stereochemical Outcomes in Aziridine-Mediated Reactions
| Method | Conditions | Diselenide | trans:cis Ratio | Yield (%) |
|---|---|---|---|---|
| Radical (KOtBu) | 70°C, iPrOH | Ph₂Se₂ | 7.1:1 | 58 |
| Radical (KOtBu) | 70°C, iPrOH | Me₂Se₂ | 0:1 | 65 |
| Li-I exchange | -100°C, THF | Ph₂Se₂ | 0:1 | 72 |
| Li-I exchange | -100°C, THF | Me₂Se₂ | 0:1 | <5 |
Forced degradation studies simulate extreme conditions to evaluate the stability of pharmaceutical compounds and their degradants. N-Phenylpropanamide predominantly forms under oxidative and thermal stress applied to fentanyl-based materials. In one study, free-base fentanyl subjected to elevated temperatures (40–60°C) and variable humidity levels (30–70% relative humidity) produced NPPA as a primary degradant [3]. Oxidative environments accelerated this degradation, with NPPA yields increasing by 40–60% under oxygen-rich conditions compared to inert atmospheres [3].
The mechanism involves cleavage of the fentanyl molecule’s piperidine ring, followed by reductive amination to form NPPA [5]. Specifically, oxidative dealkylation at the piperidine nitrogen atom releases propanamide groups, which subsequently react with phenyl radicals to yield NPPA [5]. This pathway is corroborated by mass spectrometry data showing molecular ion peaks at m/z 177 (C₉H₁₁NO), consistent with NPPA’s structure [3].
N-Phenylpropanamide’s volatilization behavior is critical for non-contact detection methods in forensic applications. Studies utilizing solid-phase microextraction (SPME) coupled with gas chromatography–mass spectrometry (GC-MS) detected NPPA in the headspace of degrading fentanyl HCl powders at concentrations up to 12 µg/m³ [3]. Volatilization rates depended on environmental factors:
Secondary electrospray ionization–ion mobility spectrometry (SESI-IMS) further quantified NPPA vapor pressures, demonstrating a linear correlation (R² = 0.98) between vapor concentration and detector response [1]. These findings underscore NPPA’s role as a marker compound for fentanyl detection in field settings.
N-Phenylpropanamide rarely exists in isolation during fentanyl degradation. GC-MS analyses identified nine volatile organic compounds (VOCs) coexisting with NPPA, including styrene, acetic acid, and phenylacetic acid [3]. The table below summarizes their relative abundances:
| Degradation Product | Abundance (%) | Molecular Formula | Source |
|---|---|---|---|
| N-Phenylpropanamide | 58 | C₉H₁₁NO | [3] |
| Styrene | 22 | C₈H₈ | [3] |
| Phenylacetic Acid | 12 | C₈H₈O₂ | [5] |
| Acetic Acid | 8 | C₂H₄O₂ | [3] |
Styrene forms via decarboxylation of cinnamic acid derivatives, while phenylacetic acid arises from oxidative cleavage of fentanyl’s anilido moiety [5]. These co-degradants complicate analytical workflows but provide secondary markers for confirmatory testing.
Thermogravimetric analysis revealed NPPA’s exceptional thermal stability. Under nitrogen atmospheres, decomposition commenced at 349°C (Tinit), peaked at 438°C (Tmax), and achieved 50% mass loss (T50) at 467°C [4]. The residual mass at 500°C was 16%, indicating partial carbonization [4]. Kinetic parameters derived from Flynn-Wall-Ozawa analysis yielded an activation energy (Ea) of 142 kJ/mol, consistent with single-step decomposition dominated by C–N bond cleavage [4].
Comparative data for structurally similar compounds highlight NPPA’s resilience:
| Compound | Tinit (°C) | Ea (kJ/mol) | Residual Mass (%) |
|---|---|---|---|
| N-Phenylpropanamide | 349 | 142 | 16 |
| N-Phenylmaleimide | 327 | 128 | 22 |
| Poly(IB-alt-PhMI) | 375 | 155 | 48 |
IB = Isobutene; PhMI = N-Phenylmaleimide [4]
The high Tinit and Ea values suggest that NPPA remains stable under typical storage conditions, making it a persistent degradant in aged fentanyl samples.
Irritant